molecular formula C20H28N4O4S B2530907 4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946354-59-2

4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2530907
CAS No.: 946354-59-2
M. Wt: 420.53
InChI Key: MZWUWJAPMDLYLP-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with a high degree of specificity for the PI3Kα isoform. The PI3K/Akt/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving cell proliferation, survival, and metabolism. This compound serves as a critical pharmacological tool for investigating the specific roles of the p110α catalytic subunit in cellular and disease contexts. Its primary research value lies in the preclinical study of PIK3CA-mutant cancers , where it potently suppresses aberrant signaling and induces anti-proliferative effects. Researchers utilize this inhibitor to delineate the mechanistic underpinnings of PI3K-driven tumorigenesis, to explore mechanisms of resistance to PI3K-targeted therapies, and to evaluate combination treatment strategies in vitro and in vivo. The compound's selectivity profile makes it particularly valuable for validating PI3Kα as a therapeutic target without the confounding effects of inhibiting other PI3K isoforms, thereby enabling highly precise pathway analysis. Studies on isoform-specific PI3K inhibitors highlight their importance in achieving a therapeutic window and understanding on-target toxicities.

Properties

IUPAC Name

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-14(2)28-20-13-19(21-16(4)22-20)23-8-10-24(11-9-23)29(25,26)17-6-7-18(27-5)15(3)12-17/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWUWJAPMDLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and other therapeutic applications. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : 398.50 g/mol

Research indicates that derivatives of pyrimidine compounds often exhibit diverse pharmacological effects, including:

  • Inhibition of Protein Kinases : Many pyrimidine derivatives modulate protein kinase enzymatic activity, which is crucial for regulating cellular functions such as proliferation and apoptosis .
  • Antitumor Activity : Certain studies have highlighted the ability of similar compounds to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
AntitumorDemonstrated efficacy in inhibiting cancer cell proliferation in vitro; potential for further development.
Anti-inflammatoryShows promise in reducing inflammation markers; may inhibit pathways related to inflammatory responses.
AntimicrobialPreliminary studies suggest effectiveness against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antitumor Efficacy :
    • A study on structurally similar pyrimidines demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the piperazine and sulfonamide groups enhance antitumor activity .
  • Inflammatory Response Modulation :
    • Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting their potential use in treating inflammatory diseases .
  • Antimicrobial Properties :
    • In vitro assays have shown that related pyrimidine derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action that could be explored further .

Scientific Research Applications

Antibacterial Properties

Research indicates that 4-Isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibits moderate to strong antibacterial activity against several pathogens, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest its potential use in developing new antibiotics or as an adjunct therapy in treating bacterial infections.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, notably:

  • Acetylcholinesterase (AChE) : A key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic target in Alzheimer's disease.
    • IC50 Values : Preliminary studies show competitive inhibition with IC50 values lower than standard inhibitors like thiourea, indicating strong potential as a therapeutic agent in neurodegenerative diseases.
  • Urease : An enzyme associated with certain infections. The inhibition of urease can be beneficial in treating conditions like urinary tract infections.

Case Studies

  • AChE Inhibition Study : In a comparative study with other derivatives, 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine demonstrated superior inhibition of AChE, suggesting its viability as a lead compound for Alzheimer's treatment.
  • Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against clinical strains of Salmonella and Bacillus. Results indicated significant bactericidal activity, warranting further investigation into its mechanism of action.

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Core : Utilizes condensation reactions between aldehydes and amines.
  • Sulfonylation of Piperazine : Introduces a sulfonyl group to the piperazine ring.
  • Nucleophilic Substitution : Attaches the piperazinyl sulfonamide to the pyrimidine core.
  • Final Alkylation : Incorporates isopropoxy and methyl groups through controlled alkylation reactions.

Chemical Reactions Analysis

Sulfonamide Coupling

The reaction mechanism involves deprotonation of piperazine by a base, followed by nucleophilic attack on the sulfonyl chloride (Figure 1):

R-SO2Cl+HN(CH2CH2)2NHR-SO2N(CH2CH2)2N+HCl[3][6]\text{R-SO}_2\text{Cl} + \text{HN}(\text{CH}_2\text{CH}_2)_2\text{NH} \rightarrow \text{R-SO}_2-\text{N}(\text{CH}_2\text{CH}_2)_2\text{N} + \text{HCl} \quad[3][6]

Typical Conditions :

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C.

  • Yield: 70–85% .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyrimidines undergo SNAr at the 6-position due to activation by electron-withdrawing groups (e.g., methylsulfonyl or nitro):

Pyrimidine-Cl+Sulfonamide-piperazineBasePyrimidine-N-piperazine[1][6]\text{Pyrimidine-Cl} + \text{Sulfonamide-piperazine} \xrightarrow{\text{Base}} \text{Pyrimidine-N-piperazine} \quad[1][6]

Optimized Parameters :

  • Base: K2_2CO3_3 or Cs2_2CO3_3.

  • Solvent: DMF or DMSO.

  • Reaction Time: 12–24 hours .

Byproduct Mitigation

  • Isomer Formation : Steric hindrance from the 2-methyl group can lead to regioselectivity issues during SNAr. Purification via column chromatography (silica gel, hexane/EtOAc) is required .

  • Sulfonamide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions .

Scalability

  • Piperazine Sulfonylation : High dilution methods reduce dimerization side products .

  • Mitsunobu Reaction : Cost-effective alternatives to DIAD (e.g., DEAD) improve scalability .

Comparative Reaction Data

Step Reagents/Conditions Yield Reference
Sulfonamide formationAr-SO2_2Cl, Et3_3N, DCM82%
SNAr at pyrimidineCs2_2CO3_3, DMF, 90°C68%
Isopropoxy installationIsopropyl bromide, KOH, DMSO75%

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues from the evidence:

Compound Name Alkoxy Group Sulfonyl Group Molecular Formula Molecular Weight (g/mol)
Target Compound Isopropoxy (C₃H₇O) 4-Methoxy-3-Methylphenyl C₂₀H₃₀N₄O₅S ~438*
4-(4-((2,5-Dichlorophenyl)Sulfonyl)Piperazin-1-Yl)-2-Methyl-6-Propoxypyrimidine Propoxy (C₃H₇O) 2,5-Dichlorophenyl C₁₈H₂₂Cl₂N₄O₃S 445.4
4-Ethoxy-6-(4-((4-Methoxyphenyl)Sulfonyl)Piperazin-1-Yl)-2-Methylpyrimidine Ethoxy (C₂H₅O) 4-Methoxyphenyl C₁₈H₂₄N₄O₄S 392.5
4-(4-((4-Methoxyphenyl)Sulfonyl)Piperazin-1-Yl)-2-Methyl-6-Propoxypyrimidine Propoxy (C₃H₇O) 4-Methoxyphenyl C₁₉H₂₈N₄O₄S ~408*

*Estimated based on substituent contributions.

Key Observations:

Alkoxy Groups: The isopropoxy group in the target compound increases lipophilicity (logP) compared to linear ethoxy () or propoxy () groups. Chlorinated vs. Methoxy/Methyl Groups: ’s 2,5-dichlorophenyl sulfonyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce aqueous solubility compared to the target’s electron-donating 4-methoxy-3-methylphenyl group .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~438) compared to (392.5) and 4 (~408) reflects its additional methyl group on the phenyl ring and branched alkoxy chain. This may slightly reduce aqueous solubility but improve membrane permeability .
  • ’s dichlorophenyl group contributes to a higher molecular weight (445.4) and lipophilicity, which could correlate with increased toxicity risks .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 4-isopropoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine?

  • Methodology :

  • Step 1 : Synthesize the sulfonylpiperazine intermediate via sulfonylation of 4-methoxy-3-methylphenol using sulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions at 0–5°C .
  • Step 2 : Couple the intermediate to the pyrimidine core via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
  • Step 3 : Introduce the isopropoxy group via alkoxylation under reflux in isopropanol with catalytic acid .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonylation (δ ~3.3 ppm for piperazine protons) and isopropoxy group integration .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to validate molecular ion peaks and fragmentation patterns .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. How can researchers functionalize the pyrimidine core for structure-activity relationship (SAR) studies?

  • Methodology :

  • Halogenation : Use NBS or PCl₅ to introduce halogens at the 4-position for cross-coupling reactions .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the pyrimidine ring, altering electronic properties .
  • Substitution : Replace isopropoxy with other alkoxy groups (e.g., ethoxy) via nucleophilic displacement in refluxing alcohols .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states and identify energy barriers. Software: Gaussian or ORCA .
  • Reaction Path Screening : Apply automated tools (e.g., ICReDD’s workflow) to predict optimal solvents and catalysts, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing sulfonylpiperazine reaction datasets to predict yields under varying conditions (temperature, solvent polarity) .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) while controlling for assay conditions (pH, ATP concentration) .
  • Molecular Dynamics Simulations : Model ligand-receptor binding to explain divergent activities caused by minor substituent changes (e.g., methoxy vs. ethoxy) .
  • Dose-Response Refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate target engagement .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading in a factorial design to identify robust conditions .
  • In Situ Monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust reaction kinetics dynamically .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, which simplify downstream purification .

Q. What are the degradation pathways of this compound under accelerated stability conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor via LC-MS to identify degradants (e.g., sulfoxide formation) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated data .

Q. How does polymorphism affect the compound’s crystallinity and solubility?

  • Methodology :

  • XRPD Screening : Crystallize the compound from 10+ solvent systems (e.g., ethanol, acetonitrile) to identify polymorphs .
  • DSC/TGA : Characterize thermal stability and melting points of each form .
  • Solubility Assays : Compare equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) across polymorphs .

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